

Application Notes: Determination of Florfenicol in Animal Feed by HPLC-MS/MS

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Compound of Interest

Compound Name: *ent-Florfenicol-d3*

Cat. No.: B12421759

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Introduction

Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol, and is widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.^[1] Its use in medicated animal feed is permitted in many regions, but regulatory limits are in place to prevent the development of antibiotic resistance and ensure food safety.^{[2][3]} Monitoring florfenicol levels in animal feed is crucial to ensure compliance with these regulations and to prevent cross-contamination of non-target feed.^{[2][3]} This application note describes a sensitive and reliable method for the quantification of florfenicol in animal feed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method involves the extraction of florfenicol from a homogenized animal feed sample, followed by cleanup and analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The HPLC system separates florfenicol from other matrix components, and the MS/MS detector provides selective and sensitive quantification through Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Extraction and Cleanup)

A simple and efficient extraction protocol is employed to isolate florfenicol from the complex feed matrix.[2][3][4]

- Extraction:
 - Weigh 2 g of a representative, homogenized animal feed sample into a 50 mL centrifuge tube.
 - Add 10 mL of ethyl acetate to the tube.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge the tube at 4000 rpm for 10 minutes.
 - Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.
 - Repeat the extraction process (steps 2-5) with another 10 mL of ethyl acetate.
 - Combine the supernatants.
- Cleanup:
 - Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[5]
 - Reconstitute the dried residue in 1 mL of a solution of acetonitrile and deionized water (10:90, v/v).[5]
 - Vortex the tube for 30 seconds to dissolve the residue.
 - Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[4]

2. HPLC-MS/MS Analysis

The analysis is performed using a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

- HPLC Conditions:
 - Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μ m)
 - Mobile Phase A: 0.1% Formic acid in water[6][7]
 - Mobile Phase B: 0.1% Formic acid in acetonitrile[7]
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 40°C
 - Gradient Program:
 - 0-1 min: 10% B
 - 1-5 min: 10% to 90% B
 - 5-7 min: 90% B
 - 7.1-10 min: 10% B (Re-equilibration)
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Negative[6]
 - Ion Spray Voltage: -4500 V[6]
 - Source Temperature: 500°C
 - Multiple Reaction Monitoring (MRM) Transitions:
 - The specific precursor and product ions for florfenicol should be optimized for the instrument being used. Commonly used transitions are:
 - Quantifier: m/z 356.0 \rightarrow 336.0

- Qualifier: m/z 356.0 → 185.0

Data Presentation

The quantitative performance of this method is summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and matrix.

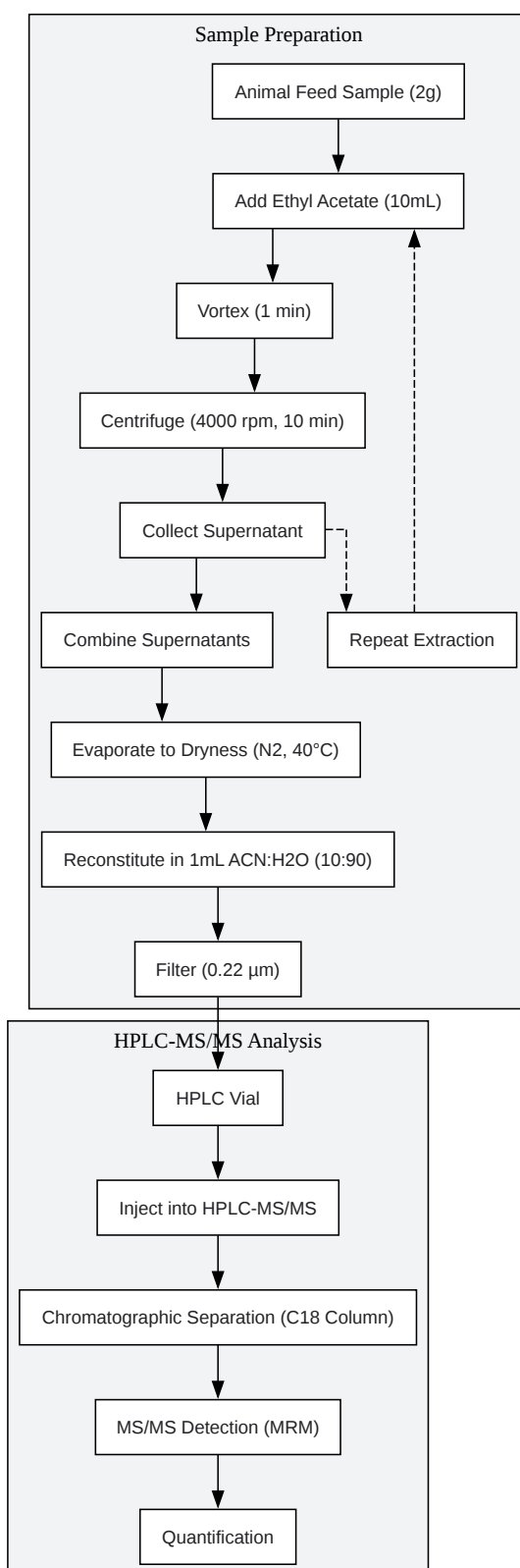
Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 µg/kg
Correlation Coefficient (r ²)	> 0.99
Limit of Detection (LOD)	5.4 - 50 µg/kg[4][8]
Limit of Quantification (LOQ)	10.4 - 119.3 µg/kg[4][8]

Table 2: Recovery and Precision

Spiking Level (µg/kg)	Average Recovery (%)	Repeatability (RSDr, %)	Reproducibility (RSDR, %)
50	95.2	5.8	8.1
100	98.7	4.5	6.9
500	101.3	3.9	5.5

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